9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride
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Overview
Description
“9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride” is a chemical compound with the CAS Number: 2044712-81-2 . It has a molecular weight of 195.71 . The IUPAC name for this compound is 9-thia-3-azabicyclo[4.2.1]nonane 9-oxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder and it is stored at temperatures below -10 degrees .Scientific Research Applications
Synthesis and Structural Analysis
A significant portion of the research on this compound pertains to its synthesis and structural elucidation. Studies have demonstrated innovative methods for synthesizing derivatives of azabicyclic compounds and detailed their structural characteristics through spectroscopic and crystallographic analysis. For instance, research has explored the synthesis of benzimidazole, thiazole, and benzothiazole carbamates derived from azabicyclic chloroformate and primary heterocyclic amines, highlighting the structural diversity and potential utility of these compounds in various chemical contexts (Iriepa et al., 2004).
Antimicrobial Activity
Some derivatives of azabicyclic compounds have been synthesized and tested for their antimicrobial properties. Novel thiazolidin-4-ones, synthesized from azabicyclic thiosemicarbazones, exhibited promising antibacterial and antifungal activities against a range of microbial organisms. This suggests the potential of azabicyclic derivatives in developing new antimicrobial agents (Ramachandran et al., 2009).
Corrosion Inhibition
Research has also investigated the application of thiadiazoline derivatives of azabicyclic compounds as corrosion inhibitors for petroleum oil well/tubing steel. These studies have shown that such compounds can offer significant protection against corrosion, potentially providing a cost-effective solution for maintaining the integrity of oil and gas infrastructure (Tiwari et al., 2021).
Catalytic and Synthetic Applications
Azabicyclic compounds have been utilized as catalysts in the oxidation of alcohols to ketones, using molecular oxygen in ambient air. This showcases the role of azabicyclic derivatives in facilitating environmentally friendly chemical transformations, contributing to the development of green chemistry practices (Toda et al., 2023).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
9λ4-thia-3-azabicyclo[4.2.1]nonane 9-oxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS.ClH/c9-10-6-1-2-7(10)5-8-4-3-6;/h6-8H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKERJWCRFLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1S2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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